molecular formula C24H27N3O5 B11181933 N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

Cat. No.: B11181933
M. Wt: 437.5 g/mol
InChI Key: OZMXKHPNQBEBDH-UHFFFAOYSA-N
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Description

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group, a dioxopyrrolidinyl group, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide typically involves multiple steps. The starting materials often include 2-methoxy-5-methylphenyl derivatives and various hydrazides. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are usually carried out under controlled temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines .

Biological Activity

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Moiety : The pyrrolidinone ring is synthesized through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of the Methoxy-Substituted Phenyl Group : This is achieved via electrophilic aromatic substitution reactions.
  • Formation of the Benzohydrazide Linkage : The final step involves coupling the pyrrolidinone with a benzohydrazide derivative.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated promising results:

CompoundCell LineIC50 (μM)
Compound AA5496.75 ± 0.19
Compound AHCC8276.26 ± 0.33
Compound ANCI-H3586.48 ± 0.11

These findings suggest that structural modifications can enhance the antitumor efficacy while minimizing toxicity to normal cells, such as MRC-5 lung fibroblasts .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown potential antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It can modulate signaling pathways by binding to cell surface receptors.
  • Gene Expression Modulation : By interacting with transcription factors, it influences gene expression related to cell growth and survival.

Case Studies

  • Lung Cancer Treatment : In a study involving lung cancer cell lines, the compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : Another study demonstrated that derivatives of this compound effectively inhibited growth in both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Hydrazide formation : Condensation of benzohydrazide derivatives with activated carbonyl groups (e.g., 2-methylbutanoyl chloride) under basic conditions .
  • Pyrrolidinone ring construction : Cyclization reactions using reagents like diethyl acetylenedicarboxylate (DEAD) or malonate esters, as demonstrated in analogous hydrazide-pyrrolidinone systems .
  • Optimization strategies : Adjusting solvent polarity (e.g., methanol/1,4-dioxane mixtures), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid for Schiff base formation) to improve yields, as seen in related compounds with 66–82% yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming hydrazide and pyrrolidinone moieties. For example, distinct signals for methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 1.2–2.1 ppm) are observed in analogous structures .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolves torsional conformations and hydrogen-bonding networks, as shown in structurally similar pyrrolidinone derivatives (e.g., C–H⋯O interactions stabilizing dimeric forms) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes involved in inflammation or cancer) to prioritize synthesis. Evidence from fluorescent maleimide derivatives shows coupling computational insights with experimental validation improves success rates .
  • Solvent effect simulations : Use COSMO-RS models to optimize solubility and stability in biological assays .

Q. What methodologies are used to analyze contradictions in reported biological activities of structurally similar compounds?

  • Meta-analysis of SAR studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on antibacterial or anticancer activity .
  • Dose-response profiling : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times). For example, copper(II) complexes of benzohydrazides show variable MIC values (2–128 µg/mL) depending on bacterial strains .
  • Crystallographic vs. solution-state studies : Resolve conflicts between solid-state and solution-phase conformations using variable-temperature NMR .

Q. How does coordination chemistry influence the compound’s reactivity and applications?

  • Metal complexation : React with transition metals (e.g., Cu(II), Zn(II)) to form stable complexes. For instance, Cu(II) complexes of N'-(arylidene)benzohydrazides exhibit enhanced antibacterial activity due to metal-ligand charge transfer .
  • Stoichiometry control : Use molar ratios (1:1 or 1:2 ligand:metal) to tailor geometry (e.g., square planar vs. octahedral) and redox properties .
  • Stability assays : Monitor complex degradation under physiological pH (7.4) using UV-Vis spectroscopy .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acylation) .
  • Purification : Use column chromatography with chloroform:petroleum ether (8:2) for hydrazide derivatives .
  • Crystallography : Employ SADABS for absorption corrections in X-ray studies .

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

InChI

InChI=1S/C24H27N3O5/c1-5-16(3)23(30)27(25-22(29)17-9-7-6-8-10-17)19-14-21(28)26(24(19)31)18-13-15(2)11-12-20(18)32-4/h6-13,16,19H,5,14H2,1-4H3,(H,25,29)

InChI Key

OZMXKHPNQBEBDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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